

Chloroacetone: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

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Compound of Interest

Compound Name: Chloroacetone

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For Researchers, Scientists, and Drug Development Professionals

Chloroacetone (systematic name: 1-chloro-2-propanone) is a versatile and highly reactive bifunctional organic compound. Its structure, featuring both an α -haloketone and a carbonyl group, makes it a valuable intermediate in a wide range of organic syntheses. It has been utilized in the manufacturing of color photography couplers, insecticides, perfumes, and as an intermediate in the production of antioxidants and pharmaceuticals.^{[1][2]} This guide provides an in-depth overview of its chemical properties and reactivity, tailored for professionals in research and development.

Core Chemical and Physical Properties

Chloroacetone is a colorless to amber liquid with a pungent, irritating odor.^{[3][4]} It is a potent lachrymator, meaning it causes tearing, and was used as a tear gas in World War I.^{[3][5]} The compound is sensitive to light and may turn dark and resinify upon prolonged exposure.^{[6][7]} For this reason, it is often stabilized with small amounts of water or calcium carbonate.^{[6][8]}

Quantitative Data Summary

The following table summarizes the key quantitative properties of **chloroacetone**.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₅ ClO	[9]
Molecular Weight	92.52 g/mol	[3][9]
Appearance	Colorless to amber liquid	[3][4]
Odor	Pungent, irritating	[6]
Density	1.123 - 1.162 g/mL at 20-25 °C	[3][9][10]
Melting Point	-44.5 °C	[3][10]
Boiling Point	119-120 °C (at 760 mmHg)	[9][10][11]
Flash Point	32 - 35 °C	[2][11]
Vapor Pressure	16 mbar (12 mmHg) at 20 °C	[4]
Vapor Density	3.19 (Air = 1.0)	[4]
Solubility in Water	Slightly soluble (~10-124 g/L at 20 °C)	[8][10][11]
Solubility in Organic Solvents	Miscible with alcohol, ether, chloroform, acetone	[11][12]
Refractive Index (n _{20/D})	1.432	[10][13]
Autoignition Temperature	610 °C	[3][5]

Reactivity and Hazardous Properties

Chloroacetone's reactivity is dominated by its two functional groups: the ketone and the carbon-chlorine bond at the alpha position. This bifunctionality allows it to act as both an electrophile at the carbonyl carbon and, more significantly, at the α-carbon.

Stability and Incompatibility:

- **Light Sensitivity:** Turns dark and resinifies on prolonged exposure to light.[7] It may polymerize slowly under the influence of light, creating a fire or explosion hazard.[11]

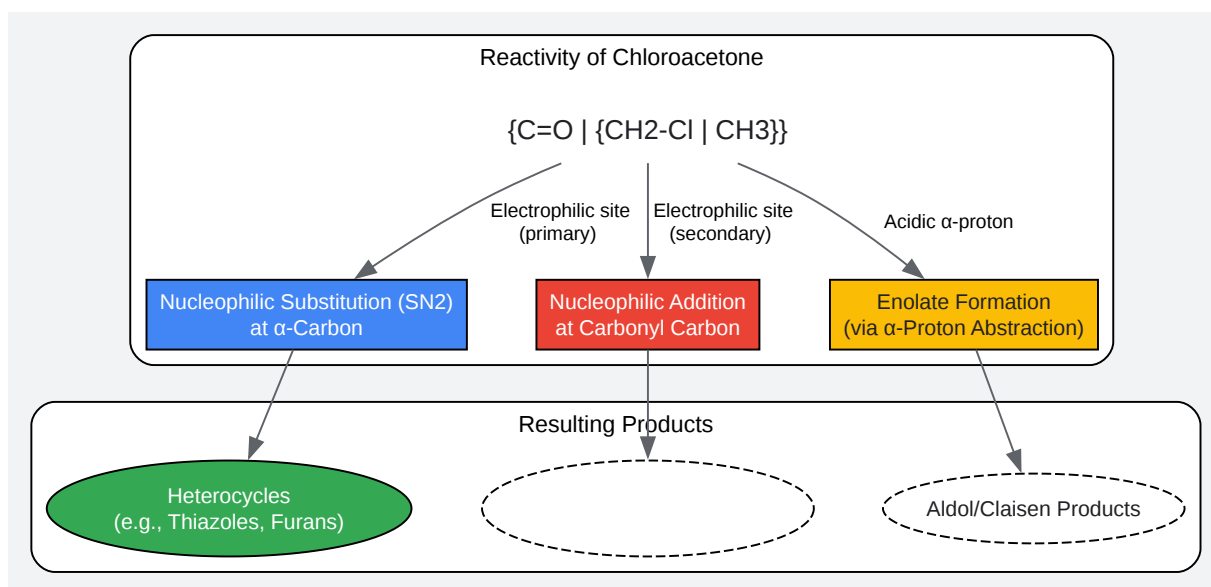
- Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and amines.[2][4][14] It can be corrosive to steel and aluminum.[2][15]
- Stabilization: Commercial preparations are typically stabilized with 0.1-0.5% water or calcium carbonate to prevent polymerization and decomposition.[2][6]

Hazardous Decomposition:

- When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and carbon monoxide.[2][16][17]
- Unstabilized **chloroacetone** may decompose explosively during distillation.[6][8]
Transportation of unstabilized **chloroacetone** is banned in the United States.[11]

General Reactivity Overview

The diagram below illustrates the primary modes of reactivity for **chloroacetone**.



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Caption: Primary reaction pathways of **chloroacetone**.

Key Experimental Protocols

Chloroacetone is a key substrate in several important name reactions for synthesizing heterocyclic compounds.

Hantzsch Thiazole Synthesis: 2-Amino-4-methylthiazole

This reaction is a classic method for synthesizing thiazole rings by reacting an α -haloketone with a thioamide. The following protocol is adapted from Organic Syntheses.[3]

Reaction: $\text{CH}_3\text{COCH}_2\text{Cl} + \text{H}_2\text{NCSNH}_2 \rightarrow \text{C}_4\text{H}_6\text{N}_2\text{S} + \text{HCl}$

Materials:

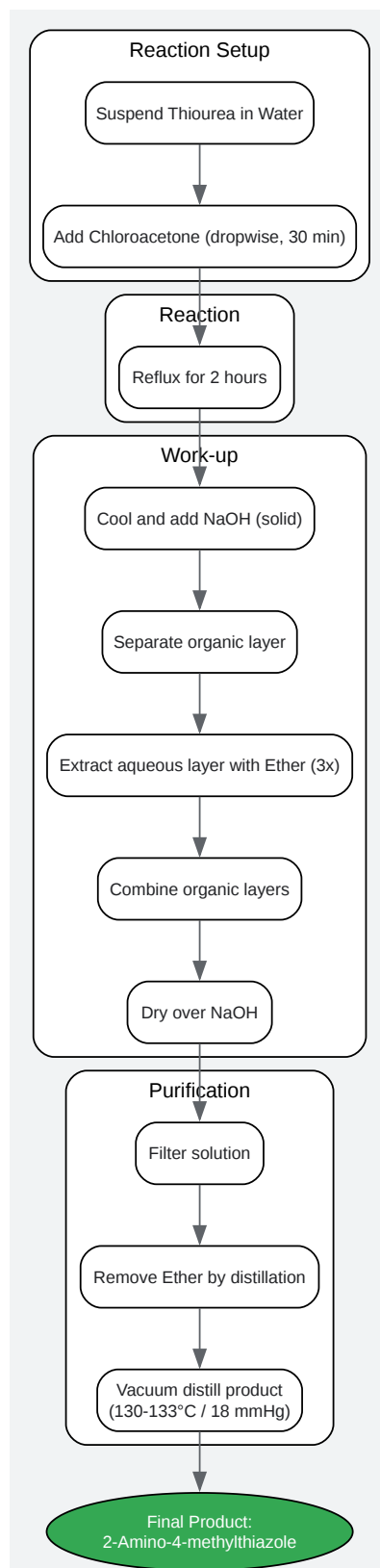
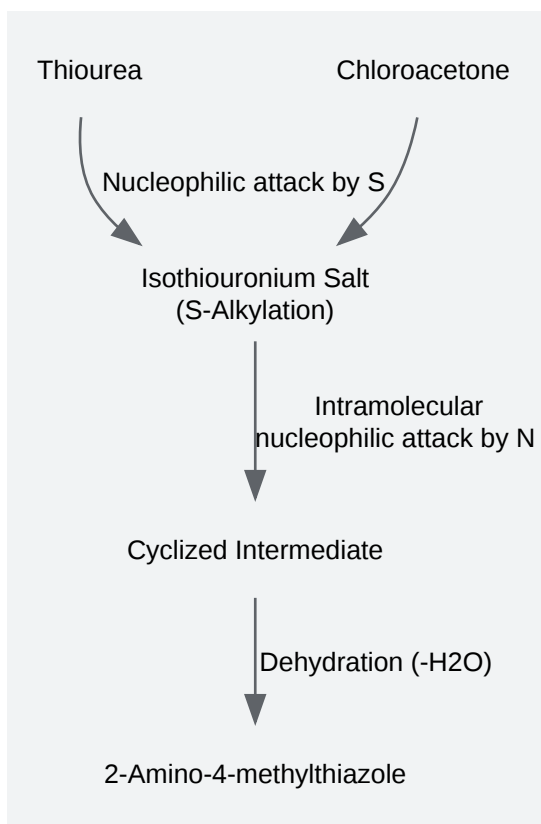
- Thiourea (76 g, 1 mole)
- **Chloroacetone** (92.5 g, 1 mole), distilled, bp 118-120 °C
- Water (200 cc)
- Sodium hydroxide (200 g)
- Diethyl ether

Procedure:

- Suspend thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
- With stirring, add the **chloroacetone** via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.
- Once the addition is complete, reflux the yellow solution for two hours.
- Cool the reaction mixture. While stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled to manage the exotherm.

- An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper, oily layer.
- Extract the aqueous layer three times with diethyl ether (total volume of 300 cc).
- Combine the original oil layer with the ethereal extracts and dry over 30 g of solid sodium hydroxide.
- Filter the solution by gravity to remove any tars.
- Distill the ether from a steam bath.
- Distill the remaining oil under reduced pressure. Collect the fraction boiling at 130–133 °C / 18 mm Hg. The product, 2-amino-4-methylthiazole, will solidify upon cooling.

Mechanism of Hantzsch Thiazole Synthesis



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